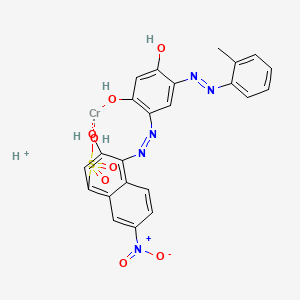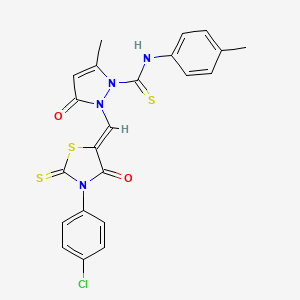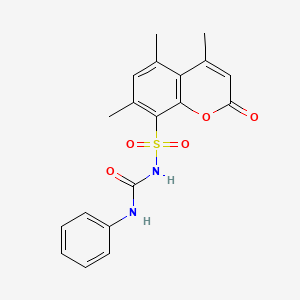
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- is a chemical compound with the molecular formula C15H12N2O8. It is known for its unique structure, which includes two imidazolidinedione rings each substituted with three hydroxyl groups on the phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinedione ring. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl rings can be oxidized to form quinones.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(hydroxymethyl)-5,5-dimethyl hydantoin (DMDM Hydantoin)
- Hydroxymethyl-5,5-dimethyl hydantoin (MDM Hydantoin)
Uniqueness
Compared to similar compounds, 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- is unique due to the presence of multiple hydroxyl groups on the phenyl rings.
Eigenschaften
CAS-Nummer |
74697-64-6 |
|---|---|
Molekularformel |
C15H12N2O8 |
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
5,5-bis(3,4,5-trihydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O8/c18-7-1-5(2-8(19)11(7)22)15(13(24)16-14(25)17-15)6-3-9(20)12(23)10(21)4-6/h1-4,18-23H,(H2,16,17,24,25) |
InChI-Schlüssel |
QBSIJZBHECIFOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2(C(=O)NC(=O)N2)C3=CC(=C(C(=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12730621.png)











